2,4-Dimethyl-3-isopropylhexane
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Overview
Description
2,4-Dimethyl-3-isopropylhexane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental to organic chemistry due to their prevalence and variety of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-isopropylhexane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3-isopropylhexane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, ketones, or carboxylic acids depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated alkanes such as 2,4-dimethyl-3-isopropylhexyl chloride or bromide.
Scientific Research Applications
2,4-Dimethyl-3-isopropylhexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of branched alkanes in various chemical reactions.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: It is used in the production of lubricants and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action for 2,4-Dimethyl-3-isopropylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the presence of UV light or heat facilitates the replacement of hydrogen atoms with halogens .
Comparison with Similar Compounds
- 2,3-Dimethylpentane
- 3,4-Dimethylhexane
- 2,3-Dimethyl-3-ethylpentane
- 3-Methyl-4-isopropylheptane
Comparison: 2,4-Dimethyl-3-isopropylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. For instance, its boiling point and reactivity may differ from other similar compounds due to the steric hindrance and electronic effects introduced by the isopropyl group .
Properties
CAS No. |
61868-65-3 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4-dimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C11H24/c1-7-10(6)11(8(2)3)9(4)5/h8-11H,7H2,1-6H3 |
InChI Key |
QRNSQXWPYPLHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C)C)C(C)C |
Origin of Product |
United States |
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